molecular formula C10H9NO2S2 B420315 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Cat. No.: B420315
M. Wt: 239.3g/mol
InChI Key: LLETVIRFTRIQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a chemical compound belonging to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the allylsulfonyl group at the 2-position of the benzothiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole typically involves the reaction of 2-aminobenzenethiol with allyl sulfone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Green chemistry approaches, such as the use of glycerol as a solvent, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-(Prop-2-ene-1-sulfonyl)-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2-Arylbenzothiazoles: Known for their anticancer and diagnostic applications.

    2-Substituted Benzothiazoles: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole stands out due to the presence of the allylsulfonyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3g/mol

IUPAC Name

2-prop-2-enylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NO2S2/c1-2-7-15(12,13)10-11-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2

InChI Key

LLETVIRFTRIQGN-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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